molecular formula C7H5ClN2O2S B13558607 4-Chloro-3-nitrobenzene-1-carbothioamide

4-Chloro-3-nitrobenzene-1-carbothioamide

Cat. No.: B13558607
M. Wt: 216.65 g/mol
InChI Key: WVOVMLDBCPPSGM-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzene-1-carbothioamide is a substituted benzene derivative featuring a carbothioamide (-C(=S)-NH₂) functional group at position 1, a nitro (-NO₂) group at position 3, and a chloro (-Cl) substituent at position 2. This compound belongs to a class of aromatic thioamides, which are structurally analogous to benzamides but with sulfur replacing the oxygen in the carbonyl group. Thioamides generally exhibit distinct electronic and steric properties compared to their amide counterparts, influencing their reactivity, biological activity, and solubility .

Properties

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

4-chloro-3-nitrobenzenecarbothioamide

InChI

InChI=1S/C7H5ClN2O2S/c8-5-2-1-4(7(9)13)3-6(5)10(11)12/h1-3H,(H2,9,13)

InChI Key

WVOVMLDBCPPSGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=S)N)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitrobenzene-1-carbothioamide typically involves the nitration of chlorobenzene to produce 4-chloro-3-nitrobenzene, followed by the introduction of the carbothioamide group. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The resulting 4-chloro-3-nitrobenzene is then reacted with thiourea under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as crystallization and distillation, is common to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-nitrobenzene-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-3-nitrobenzene-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrobenzene-1-carbothioamide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and carbothioamide groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chloro vs. Methoxy

A key analog is 4-Methoxy-3-nitrobenzene-1-carbothioamide (CAS 175277-84-6, C₈H₈N₂O₃S) . The substitution of chlorine with methoxy (-OCH₃) alters electronic and steric properties:

  • Electron-Withdrawing vs. Electron-Donating Effects : The chloro group is strongly electron-withdrawing (-I effect), reducing electron density on the aromatic ring, whereas methoxy is electron-donating (+M effect), increasing resonance stabilization. This difference impacts reactivity in electrophilic substitution reactions and hydrogen-bonding interactions.
  • Biological Implications : Chloro-substituted aromatics are often associated with enhanced lipophilicity and membrane permeability, while methoxy groups may improve solubility in polar solvents .

Functional Group Variations: Thioamide vs. Amide

N-(3-Chlorophenethyl)-4-nitrobenzamide (C₁₅H₁₃ClN₂O₃) replaces the carbothioamide group with a conventional amide (-C(=O)-NH-). Key distinctions include:

  • Synthesis : Amides are typically synthesized via Schotten-Baumann reactions (e.g., acyl chloride + amine) , whereas thioamides may require thionation agents like Lawesson’s reagent or phosphorus pentasulfide.

Core Structure Differences: Benzene vs. Benzothiophene

The compound 4-[(3-Chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarbothioamide incorporates a benzothiophene core instead of benzene. This modification introduces:

  • Extended π-Conjugation : Benzothiophene enhances absorption in the visible spectrum, relevant for optoelectronic applications.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Group
4-Chloro-3-nitrobenzene-1-carbothioamide C₇H₅ClN₂O₂S 232.65 Cl (4), NO₂ (3) Carbothioamide (1)
4-Methoxy-3-nitrobenzene-1-carbothioamide C₈H₈N₂O₃S 212.23 OCH₃ (4), NO₂ (3) Carbothioamide (1)
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 308.73 Cl (3), NO₂ (4) Amide

Research Findings and Limitations

  • Toxicity Profile: Chloronitrobenzene derivatives (e.g., 1-Chloro-3-nitrobenzene, CAS 121-73-3) are classified as possible carcinogens (IARC Group 2B) . The carbothioamide group may mitigate toxicity by altering metabolic pathways, but direct evidence is lacking.
  • Synthetic Challenges : Thioamides are prone to desulfurization under acidic conditions, necessitating careful optimization of reaction conditions .
  • Data Gaps: No direct studies on the target compound’s crystallography or bioactivity were identified in the evidence. Further experimental validation is required.

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